2-[1-(Ethenyloxy)ethyl]-1,3,5-trimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(Ethenyloxy)ethyl]-1,3,5-trimethylbenzene is an organic compound with the molecular formula C12H18O It is a derivative of benzene, where the benzene ring is substituted with three methyl groups and an ethenyloxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Ethenyloxy)ethyl]-1,3,5-trimethylbenzene typically involves the alkylation of 1,3,5-trimethylbenzene with an ethenyloxyethyl halide under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the 1,3,5-trimethylbenzene, followed by the addition of the ethenyloxyethyl halide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[1-(Ethenyloxy)ethyl]-1,3,5-trimethylbenzene can undergo various chemical reactions, including:
Oxidation: The ethenyloxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-[1-(Ethenyloxy)ethyl]-1,3,5-trimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(Ethenyloxy)ethyl]-1,3,5-trimethylbenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ethenyloxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior and effects .
Comparison with Similar Compounds
Similar Compounds
2-[1-(Ethenyloxy)ethyl]-1,3,5-trimethylbenzene: Unique due to the presence of both ethenyloxyethyl and trimethylbenzene groups.
1,3,5-Trimethylbenzene: Lacks the ethenyloxyethyl group, leading to different chemical properties and reactivity.
2-[1-(Ethenyloxy)ethyl]benzene: Similar structure but without the additional methyl groups on the benzene ring.
Uniqueness
This compound is unique due to the combination of its ethenyloxyethyl and trimethylbenzene groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
106968-18-7 |
---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2-(1-ethenoxyethyl)-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C13H18O/c1-6-14-12(5)13-10(3)7-9(2)8-11(13)4/h6-8,12H,1H2,2-5H3 |
InChI Key |
WZTZPBWESSGJFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C)OC=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.